

A Comparative Guide to the Off-Target Profile of AUPF02

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Compound of Interest

Compound Name: AUPF02

Cat. No.: B15602189

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In the pursuit of novel therapeutics, particularly in oncology, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety.^[1] While designed to engage a primary target, small molecule inhibitors often interact with unintended kinases, leading to off-target effects that can cause adverse events or present opportunities for drug repositioning.^[2] This guide provides a comprehensive analysis of the off-target profile of **AUPF02**, a hypothetical inhibitor targeting Unc-51-like autophagy-activating kinase 1 (ULK1), a key regulator of autophagy with therapeutic potential in cancer.^[3]

The selectivity of **AUPF02** is evaluated using a kinome-wide competition binding assay and compared against Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, to provide context for its specificity across the kinome.

Comparative Analysis of Kinase Inhibition

The selectivity of **AUPF02** was assessed against a panel of 402 kinases. The following table summarizes the results for the intended target (ULK1) and notable off-targets, defined as kinases showing significant inhibition. Data is presented as percent inhibition at a 1 μ M concentration. A lower percentage indicates stronger competitive binding of the test compound. For comparison, data for the known multi-targeted inhibitor Sunitinib is included.

Kinase Target	Primary Pathway	AUPF02 (% Inhibition @ 1µM)	Sunitinib (% Inhibition @ 1µM)
ULK1 (On-Target)	Autophagy Initiation	2.5	68
SRC (Off-Target)	Cell Proliferation, Survival	15.2	10.5
LCK (Off-Target)	T-cell Signaling	21.7	18.3
FLT3 (Off-Target)	Hematopoiesis, Proliferation	85.1	5.1
KIT (Off-Target)	Cell Survival, Proliferation	92.4	4.7
VEGFR2 (Off-Target)	Angiogenesis	78.9	6.2
PDGFRβ (Off-Target)	Cell Growth, Proliferation	88.0	4.9

Table 1: Hypothetical kinase scan data for **AUPF02** versus the established inhibitor Sunitinib. The results show **AUPF02** is highly potent against its intended target, ULK1. However, it exhibits some off-target activity against SRC family kinases (SRC, LCK) and significantly less activity against common targets of Sunitinib like FLT3, KIT, VEGFR2, and PDGFRβ.

Experimental Protocols

To ensure robust and reproducible results, standardized methodologies are essential for assessing kinase inhibitor profiles.^[1] The data presented in this guide was generated using a competitive binding assay, such as the KINOMEscan™ platform.

KINOMEscan™ Competition Binding Assay

This method quantitatively measures the binding interactions between a test compound and a large panel of kinases.^{[1][4]}

Principle: The assay relies on a competitive binding format where the test compound (**AUPF02**) competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. A reduction in the amount of kinase bound to the immobilized ligand indicates that the test

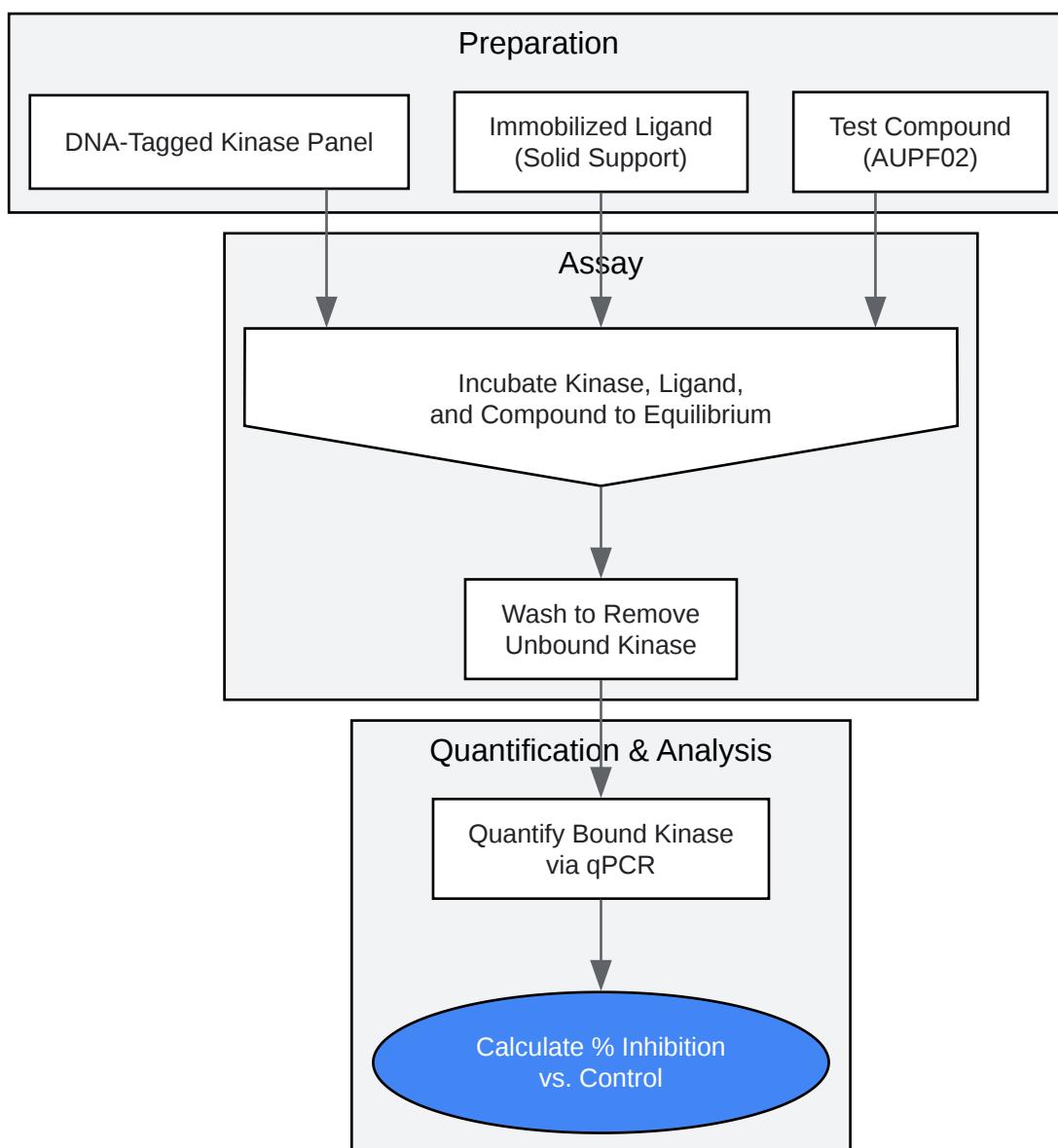
compound has successfully bound to the kinase active site.[1][5] The amount of bound kinase is then quantified using quantitative PCR (qPCR) to detect the DNA tag.[6]

Detailed Methodology:

- Kinase Preparation: A comprehensive panel of human kinases is expressed and fused to proprietary DNA tags.
- Ligand Immobilization: A broad-spectrum, immobilized ligand is coupled to a solid support, such as beads.[1]
- Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (**AUPF02**) at a specified concentration (e.g., 1 μ M) to allow the binding process to reach equilibrium.[6]
- Washing and Elution: The beads are washed to remove any unbound kinase.
- Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag via qPCR. The results are reported as a percentage of the DMSO control, where a lower value signifies stronger binding of the test compound.[5]

Visualizing Experimental and Biological Pathways

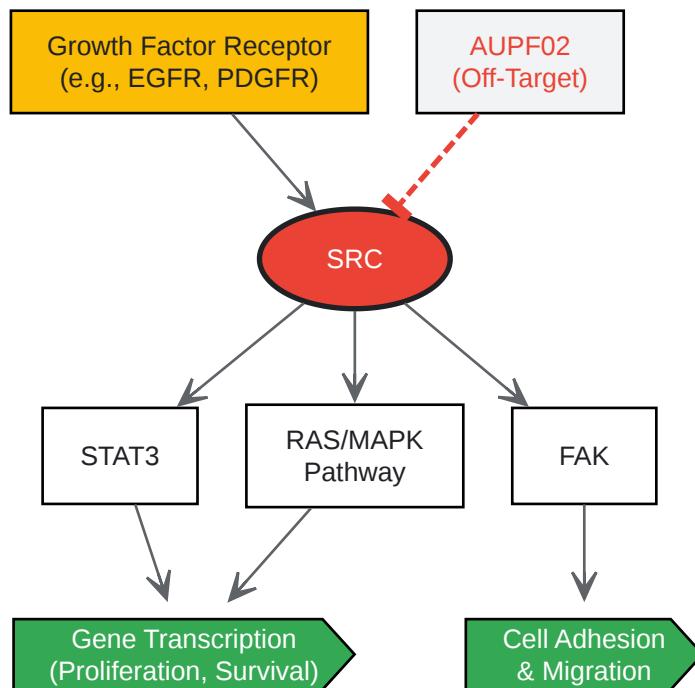
Diagrams are powerful tools for illustrating complex experimental workflows and biological processes.[6]



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Caption: KINOMEscan™ experimental workflow.

Based on the hypothetical data, **AUPF02** shows moderate off-target activity against SRC. SRC is a proto-oncogenic tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, and migration.^[1] Understanding its signaling context is vital for predicting potential side effects.



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Caption: Simplified SRC signaling pathway.

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